(1S,3R)-3-Aminocyclopentanecarbonitrile
Overview
Description
(1S,3R)-3-Aminocyclopentanecarbonitrile is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a nitrile group. The stereochemistry of the compound, denoted by (1S,3R), indicates the specific three-dimensional arrangement of the substituents around the cyclopentane ring.
Scientific Research Applications
(1S,3R)-3-Aminocyclopentanecarbonitrile has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
Target of Action
The primary target of (1S,3R)-3-Aminocyclopentanecarbonitrile is Glutathione Peroxidase 4 (GPx4) . GPx4 is an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
This compound, also known as RSL3, induces a form of regulated cell death known as ferroptosis by inhibiting the activity of GPx4 .
Biochemical Pathways
The compound affects the ferroptosis pathway , which is characterized by the accumulation of lipid peroxidation products and lethal reactive oxygen species (ROS) derived from iron metabolism . The inhibition of GPx4 by this compound leads to the accumulation of lipid peroxides, which are toxic and can lead to cell death .
Result of Action
The inhibition of GPx4 by this compound leads to the induction of ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides . This can result in decreased cell viability, inhibition of spheroid formation, and disruption of cell migration in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals in the environment has been shown to regulate ferroptosis, which is the primary mode of action of this compound . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
Future Directions
The future directions for research on a compound like “(1S,3R)-3-Aminocyclopentanecarbonitrile” could include exploring its potential applications in various fields, such as pharmaceuticals or materials science. This would likely involve further studies on its synthesis, properties, and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Aminocyclopentanecarbonitrile can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes multiple steps such as hydrogenation, hydrolysis, and cyclization to form the desired product . Another method involves the use of aziridine intermediates, which also results in the formation of the compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Aminocyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted cyclopentane derivatives.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane: This compound is structurally similar but differs in the position of the hydroxymethyl group.
(1R,3R)-3-Aminocyclopentanecarbonitrile: Another stereoisomer with different spatial arrangement of substituents.
(1S,3R)-3-Hydroxycyclopentanecarbonitrile: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness
(1S,3R)-3-Aminocyclopentanecarbonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activities make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S,3R)-3-aminocyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNSCWXNMMDQK-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884006-65-9 | |
Record name | rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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